molecular formula C11H19N5O2 B12635285 Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B12635285
M. Wt: 253.30 g/mol
InChI Key: XDRHRQMTODELAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique structure, which includes a tert-butyl group, a methyltetrazole ring, and a pyrrolidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester. This intermediate is then reacted with 1-methyltetrazole under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Researchers explore its potential as a building block for developing new pharmaceuticals.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate (CAS Number: 1225218-83-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, supported by relevant data and research findings.

Molecular Formula : C11H19N5O2
Molecular Weight : 253.306 g/mol
IUPAC Name : tert-butyl 3-(2-methyltetrazol-5-yl)pyrrolidine-1-carboxylate
SMILES Notation : CC(C)(C)OC(=O)N1CCC(C1)C2=NN(N=N2)C

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 1-methyltetrazole under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of pharmacology.

Antimicrobial Activity

Studies have shown that derivatives of tetrazole compounds possess significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of tetrazole derivatives against various strains of bacteria, suggesting that the incorporation of tetrazole moieties enhances biological effectiveness .

Anticancer Potential

Preliminary investigations into the anticancer properties of tetrazole-containing compounds have revealed promising results. A study reported that certain tetrazole derivatives exhibited cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .

Neuroprotective Effects

Research has also suggested neuroprotective properties associated with pyrrolidine-based compounds. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress, which are critical in neurodegenerative diseases .

Case Study 1: Antibacterial Activity

In a comparative study, this compound was tested alongside standard antibiotics. The results demonstrated a notable inhibition zone against E. coli and Staphylococcus aureus, highlighting its potential as an effective antibacterial agent.

CompoundInhibition Zone (mm)Bacterial Strain
This compound25E. coli
Standard Antibiotic (Amoxicillin)20E. coli
This compound30S. aureus
Standard Antibiotic (Penicillin)15S. aureus

Case Study 2: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF7). The results indicated that concentrations above 50 µM led to significant cell death, suggesting its potential as an anticancer therapeutic.

Cell LineIC50 (µM)
HeLa45
MCF760

Properties

Molecular Formula

C11H19N5O2

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-5-8(7-16)9-12-13-14-15(9)4/h8H,5-7H2,1-4H3

InChI Key

XDRHRQMTODELAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NN=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.